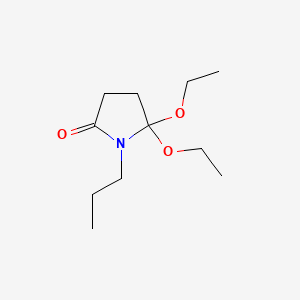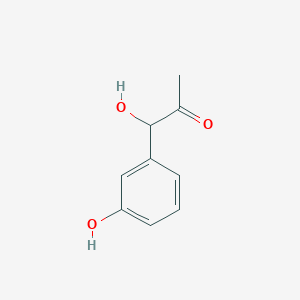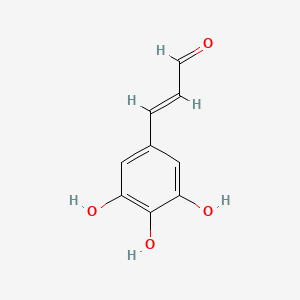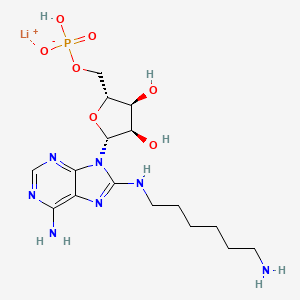
8-(6-Aminohexyl)aminoadenosine-5-monoph osphate li
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt involves the reaction of adenosine-5-monophosphate with 6-aminohexylamine under specific conditions . The reaction typically requires a solvent such as water or an organic solvent, and the product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles. Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in affinity chromatography to purify proteins and other biomolecules.
Biology: The compound is used in studies involving nucleic acids and their interactions with proteins.
Industry: The compound is used in the production of biochemical reagents and as a tool in various analytical techniques.
Mechanism of Action
The mechanism of action of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt include:
Adenosine-5-monophosphate: A precursor in the synthesis of the compound.
6-Aminohexylamine: Another precursor used in the synthesis.
Other aminohexyl derivatives of adenosine: These compounds share structural similarities but may have different functional groups or modifications. The uniqueness of 8-(6-Aminohexyl)aminoadenosine-5-monophosphate lithium salt lies in its specific structure, which allows it to function effectively as a ligand in affinity chromatography and other applications.
Properties
Molecular Formula |
C16H27LiN7O7P |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C16H28N7O7P.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(30-15)7-29-31(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H2,18,20,21)(H2,26,27,28);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |
InChI Key |
UULAHMWXIIXIGY-DNBRLMRSSA-M |
Isomeric SMILES |
[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)N |
Canonical SMILES |
[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


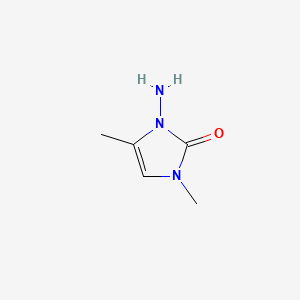
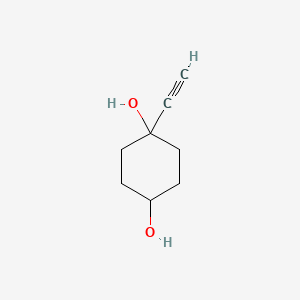
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
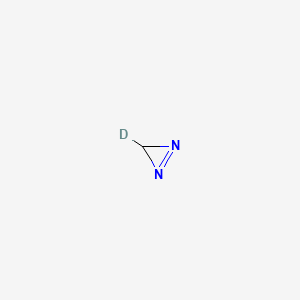
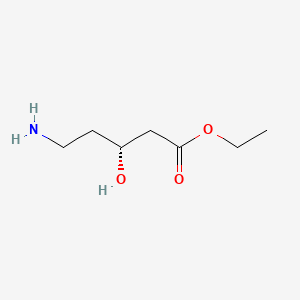

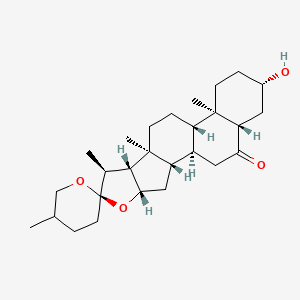
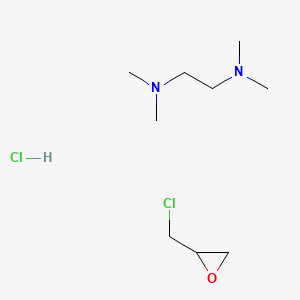
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
